molecular formula C19H18ClN3O4 B128455 Pyraclostrobin CAS No. 175013-18-0

Pyraclostrobin

Cat. No.: B128455
CAS No.: 175013-18-0
M. Wt: 387.8 g/mol
InChI Key: HZRSNVGNWUDEFX-UHFFFAOYSA-N
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Description

Pyraclostrobin is a synthetic fungicide belonging to the strobilurin chemical class. It is a quinone outside inhibitor (QoI) that is widely used in agriculture to protect crops from various fungal diseases. This compound works by inhibiting mitochondrial respiration in fungi, effectively preventing their growth and proliferation .

Mechanism of Action

Target of Action

Pyraclostrobin is a member of the strobilurin group of fungicides . The primary target of this compound is the mitochondrial respiration process in fungi . It specifically inhibits mitochondrial respiration by blocking electron transfer within the respiratory chain . This action disrupts important cellular biochemical processes, leading to the cessation of fungal growth .

Mode of Action

This compound acts by binding to the ubiquinone site of the cytochrome bc1 complex, preventing electron transport on the inner mitochondrial membrane . This interference with the process of oxidative phosphorylation results in insufficient production of cellular energy ATP, ultimately leading to fungal death .

Biochemical Pathways

The inhibition of mitochondrial respiration by this compound affects several biochemical pathways. It enhances endoplasmic reticulum (ER)-associated and ubiquitin-mediated proteolysis, suggesting that more aberrant proteins may be generated that need to be cleared . DNA replication and repair processes are inhibited . Glutathione metabolism is enhanced, while lipid metabolism is impaired . The number of alternative splicing events also increases .

Pharmacokinetics

It is likely to bioaccumulate in aquatic organisms . The degradation rate of this compound in soil is the fastest, followed by that on cucumber fruits and leaves .

Result of Action

The molecular and cellular effects of this compound’s action include the generation of more aberrant proteins, inhibition of DNA replication and repair processes, enhancement of glutathione metabolism, and impairment of lipid metabolism . These changes may be related to the elevated methylation levels of cytosine and adenine in gene bodies .

Action Environment

The use of this compound in agriculture may lead to an increase in its residue in the aquatic environment and may have a deleterious influence on the intestinal health of aquatic creatures . The survival of non-targeted organisms and the by-effects on human health can be induced by this compound biomagnification within the food web . Therefore, the environmental factors significantly influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Pyraclostrobin interacts with various enzymes and proteins, primarily through its role as a mitochondrial respiration inhibitor . It acts by blocking electron transfer within the respiratory chain, which disrupts important cellular biochemical processes and results in the cessation of fungal growth .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes . For instance, it has been found to induce oxidative stress and alter gene expression related to stress and ATP-binding cassette (ABC) transporters in Tetrahymena thermophila . It also inhibits the growth of this organism in a concentration- or time-dependent manner .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with biomolecules and its ability to inhibit or activate enzymes . It is a quinone outside inhibitor (QoI)-type fungicide, and among the QoIs, it lies within the strobilurin chemical class . It is not attributable to Cytb gene alterations, suggesting the presence of other resistance mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . For example, in studies involving Tetrahymena thermophila, the glutathione (GSH) content was found to increase at 24 h and 48 h of exposure and decrease at 96 h .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, a subchronic mouse study found that the lowest-observed-adverse-effect level (LOAEL) after this compound was added to chow was 30-40 mg/kg/day .

Metabolic Pathways

This compound is involved in several metabolic pathways . It is metabolized through three main pathways primarily involving alterations to the three major portions of the this compound molecule .

Transport and Distribution

This compound is transported and distributed within cells and tissues

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyraclostrobin can be synthesized through various methods. One common approach involves the reaction of methyl N-(2-((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxymethyl)phenyl)-N-methoxycarbamate with appropriate reagents under controlled conditions. The synthesis typically involves steps such as esterification, cyclization, and chlorination .

Industrial Production Methods

In industrial settings, this compound is often produced using advanced techniques such as in situ polymerization. For example, this compound nanocapsules can be prepared using urea-formaldehyde resin as a wall material. The process involves the use of emulsifiers and solvents to achieve the desired physicochemical properties .

Chemical Reactions Analysis

Types of Reactions

Pyraclostrobin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield dechlorinated products .

Comparison with Similar Compounds

Pyraclostrobin is part of the strobilurin family of fungicides, which includes compounds such as:

Compared to these similar compounds, this compound is known for its high efficacy and broad-spectrum activity against various fungal pathogens. Its unique chemical structure and mode of action make it a valuable tool in modern agriculture .

Properties

IUPAC Name

methyl N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-N-methoxycarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H18ClN3O4/c1-25-19(24)23(26-2)17-6-4-3-5-14(17)13-27-18-11-12-22(21-18)16-9-7-15(20)8-10-16/h3-12H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRSNVGNWUDEFX-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N(C1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl)OC
Source PubChem
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Molecular Formula

C19H18ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7032638
Record name Pyraclostrobin
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Molecular Weight

387.8 g/mol
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Physical Description

White or light beige solid; [Merck Index]
Record name Pyraclostrobin
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Solubility

In water, 1.9 mg/L at 20 °C
Record name PYRACLOSTROBIN
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Density

1.285 g/cu cm at 20 °C[Health Canada; Regulatory Note: Pyraclostrobin-Headline EC-Cabrio EG (REG2003-06); Pest Management Regulatory Agency (2003)
Record name PYRACLOSTROBIN
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Vapor Pressure

1.95X10-10 mm Hg at 20 °C
Record name PYRACLOSTROBIN
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Mechanism of Action

Pyraclostrobin is a member of the strobilurin group of fungicides. The strobilurin fungicides act through inhibition of mitochondrial respiration by blocking electron transfer within the respiratory chain, which in turn causes important cellular biochemical processes to be severely disrupted, and results in cessation of fungal growth.
Record name PYRACLOSTROBIN
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Color/Form

White or light beige crystalline solid

CAS No.

175013-18-0
Record name Pyraclostrobin
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Record name Pyraclostrobin [ISO:BSI]
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Record name Pyraclostrobin
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Record name Carbamic acid, N-[2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]-N-methoxy-, methyl ester
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Record name PYRACLOSTROBIN
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Melting Point

63.7 to 65.2 °C
Record name PYRACLOSTROBIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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